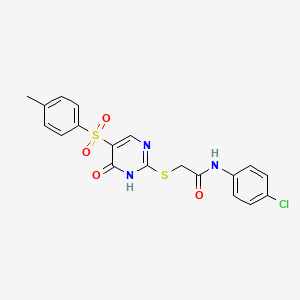

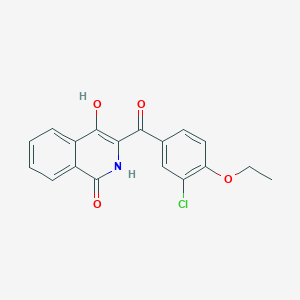

![molecular formula C20H22N4O3S B2532827 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1323353-27-0](/img/structure/B2532827.png)

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with morpholino and thiadiazole moieties have been synthesized and evaluated for their biological activities, such as anticancer and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the preparation of key intermediates like amines and isocyanates, followed by condensation reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of related compounds containing a thiadiazole moiety, like the 8-methoxyquinoline-2-carboxamide derivatives, involved an active substructure combination method .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of multiple rings, including indazole, thiadiazole, and phenyl rings, which are often nearly coplanar, as seen in the crystal structure of 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate . The orientation of these rings and the presence of intramolecular hydrogen bonds contribute to the stability and overall shape of the molecules, which can influence their biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically explored in the context of their biological activity. For example, the indazole-carboxamide compound with a morpholino group showed effective inhibition of cancer cell proliferation . The antibacterial activity of the 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety was evaluated against various Gram-positive and Gram-negative bacteria, with some compounds displaying moderate to good efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. The crystal structure analysis provides insights into the molecular geometry, which can affect these properties. For instance, the nearly coplanar arrangement of rings in the 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate suggests a certain degree of molecular rigidity, which might influence its solubility and bioavailability . The presence of morpholino and methoxy groups can also affect the molecule's polarity and, consequently, its interaction with biological targets .

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Applications

Research has explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Compounds were tested for their potential as cyclooxygenase inhibitors, showing significant inhibitory activity and potential for development into anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Derivatives containing the morpholine moiety have been synthesized and evaluated for their antimicrobial properties. These compounds, including triazole derivatives, have shown good or moderate antimicrobial activity against various microorganisms, highlighting their potential in addressing bacterial infections (Sahin et al., 2012).

Anticancer Applications

Several studies have focused on the synthesis of compounds with potential anticancer activity. For instance, 5-(3-indolyl)-1,3,4-thiadiazoles have been synthesized and analyzed for cytotoxicity against human cancer cell lines, revealing significant suppressive effects on cancer cell growth (Kumar et al., 2010). Additionally, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have shown moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).

Nematocidal Activities

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. Some compounds demonstrated good activity against Bursaphelenchus xylophilus, a significant pest, indicating their potential as nematicides (Liu et al., 2022).

Mécanisme D'action

The mechanism of action of thiadiazole-based compounds often involves interactions with other molecules. For example, the F-CTF-3 nanosheet shows high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

Propriétés

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-16-4-2-3-14(11-16)19(24-7-9-27-10-8-24)13-21-20(25)15-5-6-17-18(12-15)23-28-22-17/h2-6,11-12,19H,7-10,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGMCSYZNQEPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

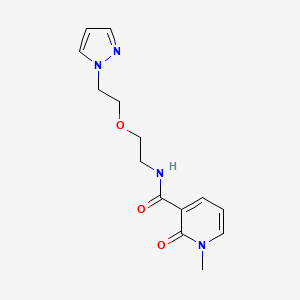

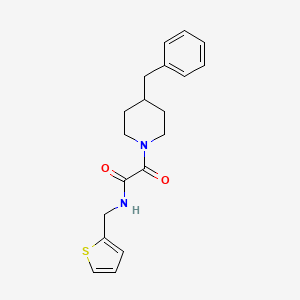

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

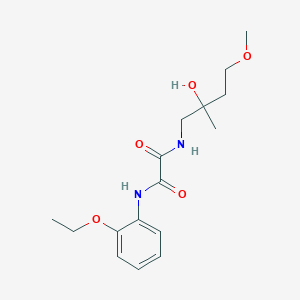

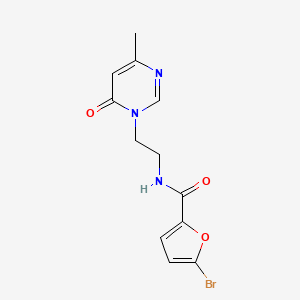

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

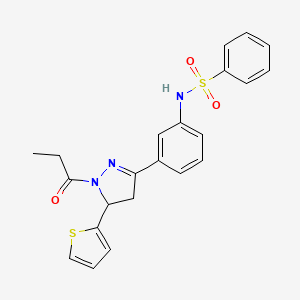

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

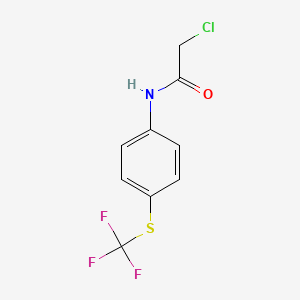

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)